Barnidipine Hydrochloride's Mechanism of Action on L-type Calcium Channels: A Technical Guide
Barnidipine Hydrochloride's Mechanism of Action on L-type Calcium Channels: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the molecular mechanism by which barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469), exerts its therapeutic effects through the selective blockade of L-type voltage-gated calcium channels (LTCCs). We will explore its binding characteristics, state-dependent interactions, and pharmacodynamic profile. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and workflows to facilitate a comprehensive understanding for research and development applications.
Introduction to Barnidipine Hydrochloride
Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to the 1,4-dihydropyridine (B1200194) (DHP) class.[1][2] It is distinguished by its high lipophilicity and its composition as a single, highly active optical isomer ((3'S, 4S) configuration), which contributes to its pharmacological selectivity and sustained duration of action.[2][3][4] Clinically, barnidipine is utilized for the management of hypertension.[1][5] Its primary therapeutic effect stems from the reduction of peripheral vascular resistance, achieved through the vasodilation of smooth muscle cells in the vascular wall.[2][6] This action is a direct consequence of its specific interaction with and inhibition of L-type calcium channels. A key feature of barnidipine is its slow onset of action and long-lasting binding, which allows for effective blood pressure control with once-daily dosing and minimizes reflex tachycardia.[2][4]
The L-type Calcium Channel (LTCC): The Molecular Target
The primary molecular target for barnidipine is the L-type voltage-gated calcium channel (LTCC), a heteromultimeric protein complex crucial for excitation-contraction coupling in skeletal, smooth, and cardiac muscle, as well as other physiological processes.[7][8]
2.1 Structure The LTCC is composed of several subunits: the pore-forming α1 subunit and the auxiliary α2δ, β, and γ subunits.[7][9]
-
α1 Subunit: This is the largest subunit and the central component, forming the ion conduction pore and containing the voltage sensor and the binding sites for calcium channel blockers.[8][9] It consists of four homologous domains (I-IV), each with six transmembrane segments (S1-S6).[9] The DHP binding site, including that for barnidipine, is located on this subunit.[2][10]
-
Auxiliary Subunits (α2δ, β, γ): These subunits are crucial for modulating the channel's trafficking to the cell membrane and its biophysical properties, such as activation and inactivation kinetics.[9]
2.2 Function in Vascular Smooth Muscle In vascular smooth muscle cells (VSMCs), depolarization of the cell membrane leads to the opening of LTCCs. The subsequent influx of extracellular Ca²⁺ increases the intracellular calcium concentration, which binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, resulting in muscle contraction and vasoconstriction.[6] By blocking this influx, barnidipine prevents this cascade, leading to vasodilation.[6][11]
Core Mechanism of Action
Barnidipine's mechanism is a sophisticated process involving selective binding, allosteric modulation, and a strong preference for specific channel conformations.
3.1 High-Affinity, State-Dependent Binding A critical aspect of barnidipine's action is its state-dependent binding. It exhibits a significantly higher affinity for the open and, particularly, the inactivated states of the LTCC compared to the closed (resting) state.[2][12] This voltage-dependent inhibition means that the drug is more effective in tissues that are frequently depolarized.[12] Vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac cells, which favors the inactivated channel state.[13] This characteristic is a major contributor to barnidipine's high degree of vasoselectivity, allowing it to produce potent vasodilation with minimal direct effects on cardiac contractility at therapeutic doses.[4][6]
3.2 Binding Site and Allosteric Modulation Barnidipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit.[2] Structural and molecular studies suggest this site is located within a fenestration of the channel, involving transmembrane segments S5 and S6 and the extracellular P-loop of domains III and IV.[14][15][16] Upon binding, barnidipine does not physically occlude the pore but acts as an allosteric modulator.[8] It induces a conformational change that stabilizes the channel in a non-conducting (preferentially inactivated) state, thereby inhibiting the influx of calcium ions.[8]
3.3 Kinetics of Channel Blockade Barnidipine is characterized by its strong and long-lasting binding to the LTCCs.[2] Electrophysiological studies comparing it with the archetypal DHP nifedipine (B1678770) have shown that barnidipine has a faster onset of block.[12] More significantly, its recovery from block (offset) is approximately three times slower than that of nifedipine.[12] This slow dissociation rate, coupled with its high lipophilicity which allows it to accumulate in the cell membrane, contributes to its sustained and long-lasting antihypertensive effect.[3]
Quantitative Data Summary
The potency and binding characteristics of barnidipine have been quantified in several experimental models. The data below is summarized for clarity and comparison.
Table 1: Binding Affinity of Barnidipine
| Radioligand | Preparation | Kᵢ Value | Reference(s) |
|---|---|---|---|
| [³H]nitrendipine | Rat brain cortex membranes | 0.21 nmol/L | [3] |
| [³H]initrendipine | Not specified | 0.21 nmol/L | [17] |
| Not specified | Not specified | 0.205 nM |[11] |
Table 2: Electrophysiological Potency (IC₅₀) of Barnidipine on L-type Ca²⁺ Current (ICa(L))
| Preparation | Holding Potential | IC₅₀ / EC₅₀ Value | Comparison (Nifedipine) | Reference(s) |
|---|---|---|---|---|
| Rat ventricular cardiomyocytes | -80 mV | 80 nM | 130 nM | [12] |
| Rat ventricular cardiomyocytes | -40 mV | 18 nM | 6 nM |[12] |
Note: The lower IC₅₀ value at the more depolarized holding potential of -40 mV demonstrates the voltage-dependent nature of the block, consistent with a higher affinity for inactivated channel states.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of barnidipine with L-type calcium channels.
5.1 Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology This protocol is designed to measure the inhibitory effect of barnidipine on LTCC currents in a cell line expressing the channel (e.g., HEK293 cells stably expressing CaV1.2).
1. Cell Preparation:
- Culture HEK293 cells expressing the human L-type calcium channel (α1c, β2a, and α2δ subunits) on glass coverslips.
- Use cells for recording 24-48 hours after plating.
2. Solutions:
- External Solution (mM): 110 Tetraethylammonium chloride (TEA-Cl), 20 Barium chloride (BaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Ba²⁺ is used as the charge carrier to increase current amplitude and eliminate Ca²⁺-dependent inactivation).
- Internal (Pipette) Solution (mM): 120 Cesium chloride (CsCl), 10 EGTA, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
- Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a target cell and form a giga-ohm seal (>1 GΩ) with the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Hold the cell membrane potential at -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba²⁺ currents (IBa).
- Establish a stable baseline recording.
- Perfuse the chamber with the external solution containing known concentrations of barnidipine hydrochloride.
- Repeat the voltage-step protocol at steady-state block for each concentration.
4. Data Analysis:
- Measure the peak inward current at each voltage step before and after drug application.
- Plot the percentage of current inhibition against the drug concentration.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
5.2 Protocol 2: Radioligand Competitive Binding Assay This protocol determines the binding affinity (Kᵢ) of barnidipine by measuring its ability to displace a radiolabeled DHP from LTCCs in tissue membrane preparations.
1. Membrane Preparation:
- Homogenize rat cerebral cortex or heart ventricle tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension and re-centrifugation.
- Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).
2. Binding Assay:
- In assay tubes, combine the membrane preparation (50-100 µg protein), a fixed concentration of radioligand (e.g., 0.1-0.5 nM [³H]nitrendipine), and a range of concentrations of unlabeled barnidipine.
- For determining non-specific binding, use a separate set of tubes containing a high concentration of an unlabeled DHP (e.g., 1 µM nifedipine).
- Incubate the mixture at 25°C for 60 minutes.
3. Separation and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each barnidipine concentration by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the barnidipine concentration.
- Fit the data to a one-site competition model to determine the IC₅₀ value.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of LTCC-mediated vasoconstriction and its inhibition by barnidipine.
Caption: Experimental workflow for patch-clamp electrophysiology analysis.
Caption: Experimental workflow for a radioligand competitive binding assay.
Caption: Logical relationship of barnidipine's state-dependent binding to the LTCC.
References
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- 2. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
- 7. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Barnidipine block of L-type Ca(2+) channel currents in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular localization of regions in the L-type calcium channel critical for dihydropyridine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
